Ginkgo biloba extracts are popular dietary supplements, but some GA varieties can be toxic. Therefore, ensuring low GA content is crucial for safety. Researchers use GA as a reference standard to develop and validate analytical methods for quantifying GA levels in Ginkgo biloba extracts []. This helps ensure the quality and safety of these supplements.
Some studies suggest that GA may have cytotoxic (cell-damaging) effects []. Researchers are investigating the specific mechanisms of this potential toxicity to understand the safety profile of Ginkgo biloba extracts better. This research can inform the development of safe and effective Ginkgo biloba-based treatments.
Despite potential toxicity concerns, some GA varieties exhibit promising bioactivities. Researchers are exploring these activities in various contexts, including:
Ginkgolic acid is a naturally occurring compound found in the seeds and leaves of the Ginkgo biloba tree. It is a member of the ginkgolic acid family, which includes various homologs based on the length of their alkyl chains. The most studied forms include Ginkgolic acid C13:0, C15:1, and C17:1. Ginkgolic acid is characterized by its alkenyl side chains, which contribute to its biological activities and chemical properties. It has garnered attention due to its potential therapeutic applications, particularly in inflammation and cancer treatment.
These interactions suggest that ginkgolic acid can modulate inflammatory responses by altering lipid mediator profiles.
Ginkgolic acid exhibits a broad range of biological activities:
Ginkgolic acid can be synthesized through several methods:
Recent advancements aim to optimize extraction methods to enhance yield while minimizing toxicity associated with other components found in Ginkgo biloba .
Ginkgolic acid has several applications:
Additionally, ginkgolic acid's role in modulating lipid metabolism may have implications in metabolic disorders .
Studies have focused on ginkgolic acid's interactions with various biological systems:
Ginkgolic acid belongs to a family of compounds that share structural similarities but differ in their biological activities. Here are some similar compounds:
| Compound Name | Structure Characteristics | Biological Activities |
|---|---|---|
| Ginkgolic Acid C13:0 | Alkenyl chain of 13 carbons | Anticancer, anti-inflammatory |
| Ginkgolic Acid C15:1 | Alkenyl chain of 15 carbons | Anticancer, neuroprotective |
| Ginkgolic Acid C17:1 | Alkenyl chain of 17 carbons | Antibacterial, anti-inflammatory |
| Anacardic Acid | Similar salicylic structure | Inhibits histone acetyltransferase |
| Salicylic Acid | Core structure similar | Anti-inflammatory, used in acne treatments |
Uniqueness: Ginkgolic acids are distinguished by their specific alkenyl chain lengths and corresponding biological activities. While other compounds like anacardic acid also exhibit anti-inflammatory properties, ginkgolic acids have a unique profile that includes significant anticancer effects.
Ginkgolic acid demonstrates profound regulatory effects on the Signal Transducer and Activator of Transcription 3 signaling cascade through multiple interconnected mechanisms. This transcription factor represents a critical oncogenic pathway that governs cellular proliferation, differentiation, and apoptotic processes across diverse malignancies [1] [2]. The compound exhibits the capacity to inhibit both constitutive and inducible Signal Transducer and Activator of Transcription 3 activation, establishing it as a versatile modulator of this essential signaling network [1] [2].
The mechanistic foundation of ginkgolic acid's Signal Transducer and Activator of Transcription 3 inhibitory activity involves direct interference with phosphorylation at the tyrosine 705 residue, which represents the critical activation site for transcription factor dimerization and subsequent nuclear translocation [1]. This inhibition manifests across multiple functional domains, including deoxyribonucleic acid binding capacity and nuclear localization, as demonstrated through electrophoretic mobility shift assays and immunocytochemical analyses [1].
The upstream regulatory mechanism through which ginkgolic acid modulates Signal Transducer and Activator of Transcription 3 activation centers on the selective inhibition of Janus Kinase 2 and Src kinase phosphorylation [1]. Experimental evidence demonstrates that ginkgolic acid treatment induces substantial abrogation of Janus Kinase 2 phosphorylation levels in a time-dependent manner, directly implicating this kinase in the compound's Signal Transducer and Activator of Transcription 3 inhibitory effects [1].
The selectivity of this inhibition proves particularly significant, as ginkgolic acid demonstrates no effect on Janus Kinase 1 kinases in U266 multiple myeloma cells, indicating a specific targeting mechanism rather than broad kinase inhibition [1]. Concurrent with Janus Kinase 2 suppression, the compound effectively abrogates c-Src phosphorylation, establishing a dual kinase inhibition profile that comprehensively disrupts upstream Signal Transducer and Activator of Transcription 3 activation signals [1].
The temporal dynamics of this inhibition reveal dose-dependent and time-dependent characteristics, with significant effects observed at concentrations ranging from 30 to 50 micromolar over treatment periods of 1.5 to 3 hours [1]. This kinetic profile suggests rapid onset of action with sustained inhibitory effects, supporting the therapeutic potential of ginkgolic acid in Signal Transducer and Activator of Transcription 3-driven pathological conditions.
The negative regulation of Signal Transducer and Activator of Transcription 3 by ginkgolic acid involves the coordinated upregulation of critical protein tyrosine phosphatases, specifically Phosphatase and Tensin Homolog and Src Homology Region 2 Domain-Containing Phosphatase-1 [1]. These phosphatases function as endogenous negative regulators of Signal Transducer and Activator of Transcription 3 activation, and their induction represents a fundamental mechanism through which ginkgolic acid exerts its inhibitory effects [1].
Ginkgolic acid treatment demonstrates the capacity to substantially induce the expression of both Phosphatase and Tensin Homolog and Src Homology Region 2 Domain-Containing Phosphatase-1 at both protein and messenger ribonucleic acid levels in a time-dependent manner [1]. The significance of this upregulation becomes evident through small interfering ribonucleic acid knockdown experiments, where deletion of Phosphatase and Tensin Homolog and Src Homology Region 2 Domain-Containing Phosphatase-1 genes effectively abolishes the inhibitory effects of ginkgolic acid on Signal Transducer and Activator of Transcription 3 phosphorylation [1].
The mechanistic importance of protein tyrosine phosphatases in ginkgolic acid's action is further validated by the observation that treatment with sodium pervanadate, a broad-acting tyrosine phosphatase inhibitor, completely reverses the ginkgolic acid-induced suppression of Signal Transducer and Activator of Transcription 3 phosphorylation [1]. This pharmacological evidence establishes the critical role of phosphatase activation in the compound's therapeutic mechanism.
Ginkgolic acid functions as a potent inhibitor of protein Small Ubiquitin-like Modifier conjugation, a post-translational modification process that regulates diverse cellular functions including transcriptional control, nuclear transport, and protein stability [3] [4] [5]. The dysregulation of Small Ubiquitin-like Modifier processes has been implicated in cancer development and neurodegenerative diseases, making this pathway a significant therapeutic target [3] [4].
The molecular mechanism underlying ginkgolic acid's Small Ubiquitin-like Modifier inhibitory activity involves direct binding to the Small Ubiquitin-like Modifier-activating enzyme E1, resulting in the blockade of E1-Small Ubiquitin-like Modifier intermediate formation [3]. Binding assays utilizing fluorescently labeled probes demonstrate that ginkgolic acid directly interacts with the E1 enzyme with an inhibitory concentration 50 value of 3 micromolar, establishing high-affinity binding characteristics [3] [4].
The specificity of this inhibition proves remarkable, as ginkgolic acid effectively suppresses protein Small Ubiquitin-like Modifier conjugation both in vitro and in vivo without affecting ubiquitination processes [3]. This selectivity indicates that the compound does not broadly disrupt protein modification systems but specifically targets the Small Ubiquitin-like Modifier pathway through its interaction with the E1 enzyme [3].
The reversible nature of this inhibition adds to its therapeutic appeal, as the effects can be modulated through compound removal or concentration adjustment [3]. This reversibility suggests that ginkgolic acid functions as a competitive or non-covalent inhibitor rather than causing permanent enzyme modification, supporting its potential for controlled therapeutic applications.
The Small Ubiquitin-like Modifier inhibitory properties of ginkgolic acid extend to the regulation of critical tumor suppressor proteins, particularly p53 [6] [7]. The compound effectively decreases overall Small Ubiquitin-like Modifier conjugation of 293T cellular proteins, including p53, in a dose-dependent manner [8]. This modulation of p53 Small Ubiquitin-like Modifier status can significantly impact cellular responses to stress and damage signals.
Ginkgolic acid's effect on p53 Small Ubiquitin-like Modifier modification has been utilized in research to verify Small Ubiquitin-like Modifier-mediated regulatory mechanisms and enhance p53 SUMOylation understanding [7]. The compound's ability to modulate p53 SUMOylation without affecting other post-translational modifications makes it a valuable tool for dissecting the specific roles of Small Ubiquitin-like Modifier in p53 function.
Ginkgolic acid exhibits distinctive antimicrobial properties characterized by selective activity against specific bacterial populations, with pronounced efficacy against Gram-positive organisms and limited effectiveness against Gram-negative species [9] [10] [11].
The antimicrobial spectrum of ginkgolic acid demonstrates remarkable selectivity, with minimum inhibitory concentrations of 4 micrograms per milliliter or less against clinical Enterococcus faecalis and Staphylococcus aureus isolates [9] [12]. This high potency against Gram-positive pathogens contrasts sharply with its minimal activity against Gram-negative bacteria, where concentrations exceeding 500 micrograms per milliliter fail to inhibit growth significantly [10] [11].
The mechanistic basis for this selectivity involves differential penetration capabilities across bacterial cell wall structures [10]. In Gram-positive bacteria, ginkgolic acid readily penetrates cellular barriers and induces protein conformational changes that result in enzyme inactivation and growth inhibition [10]. The compound demonstrates the ability to quench green fluorescent protein fluorescence in Gram-positive Bacillus amyloliquefaciens within short exposure periods, indicating rapid cellular penetration and protein interaction [10].
Conversely, the limited activity against Gram-negative bacteria stems from interception by lipid-soluble components in the cell wall, particularly lipopolysaccharide and phospholipids [10]. Experimental removal of these lipid components through ethanol treatment restores ginkgolic acid sensitivity in Escherichia coli, confirming the protective role of these structural elements [10]. This mechanistic understanding explains the selective antimicrobial spectrum and provides insights for potential therapeutic applications.
The antimicrobial mechanism involves disruption of iron homeostasis in Gram-positive bacteria, with particular emphasis on ferric uptake regulator function [9] [12]. Ginkgolic acid treatment leads to decreased ferric uptake regulator expression and increased transcription of iron uptake genes, creating conditions that enhance bacterial susceptibility to the compound [9] [12].
Ginkgolic acid demonstrates comprehensive anti-inflammatory activity through modulation of multiple signaling pathways, particularly the Nuclear Factor kappa B cascade and associated inflammatory mediators [13] [14] [15]. The compound effectively suppresses inflammatory responses in various cellular models, including endothelial cells and peripheral blood mononuclear cells [13] [14] [15].
The anti-inflammatory mechanism involves the inhibition of Nuclear Factor kappa B activation through multiple convergent pathways [13] [14] [15]. Ginkgolic acid prevents the degradation of inhibitor of kappa B alpha, thereby maintaining Nuclear Factor kappa B in its inactive cytoplasmic state [13] [16]. This inhibition correlates with suppressed phosphorylation of Akt and mitogen-activated protein kinases, indicating broad pathway modulation [13].
The compound significantly reduces the production of pro-inflammatory mediators, including nitric oxide, prostaglandin E2, and cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 [13] [14] [15]. These effects occur in a dose-dependent manner and correlate with decreased expression of inducible nitric oxide synthase and cyclooxygenase-2 [13] [14].
The Small Ubiquitin-like Modifier inhibitory properties of ginkgolic acid contribute to its anti-inflammatory effects through the modulation of Nuclear Factor kappa B essential modulator SUMOylation [5] [16]. By inhibiting Nuclear Factor kappa B essential modulator SUMOylation, ginkgolic acid prevents the formation of the inhibitor of kappa B kinase complex and subsequent inhibitor of kappa B alpha degradation, resulting in sustained Nuclear Factor kappa B inhibition [5] [16].
The neurotoxicological profile of ginkgolic acid reveals concentration-dependent effects that establish clear safety thresholds for therapeutic applications [17] [18]. At concentrations of 150 micromolar, ginkgolic acid induces neuronal death in cultured chick embryonic neurons, with 88% of cells exhibiting chromatin condensation and nuclear shrinkage compared to 25% in control conditions [17].
The neurotoxic mechanism involves the specific activation of protein phosphatase type-2C, while other phosphatases including protein phosphatases 1A, 2A, and 2B remain inhibited or unchanged [17] [18]. This selective phosphatase activation distinguishes the neurotoxic pathway from other pharmacological effects of ginkgolic acid and provides mechanistic insights into concentration-dependent toxicity.
Regulatory standards establish maximum allowable concentrations of ginkgolic acids at 5 parts per million in standardized Ginkgo biloba extract preparations, reflecting recognition of potential toxicity at higher concentrations [19] [20] [21]. These regulatory limits ensure therapeutic safety while preserving beneficial pharmacological activities at lower concentrations.
The neurotoxic effects exhibit characteristics of both apoptotic and necrotic cell death, with chromatin condensation and nuclear shrinkage occurring without detectable deoxyribonucleic acid fragmentation or caspase-3 activation at the concentrations tested [17]. This mixed death phenotype suggests multiple cellular pathways contribute to neurotoxicity, emphasizing the importance of concentration control in therapeutic applications.
Irritant